molecular formula C14H11Cl2N3O2 B4238041 N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide

N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide

Cat. No. B4238041
M. Wt: 324.2 g/mol
InChI Key: WPAVBIZFTJATQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as DPA-714, is a novel radioligand that has been developed to target the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes such as cholesterol transport, apoptosis, and energy metabolism. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology, oncology, and immunology.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide involves its binding to TSPO, which is expressed on the outer mitochondrial membrane of various cell types. TSPO is involved in the transport of cholesterol into the mitochondria and the regulation of mitochondrial function. It is also involved in the regulation of the immune response and the modulation of apoptosis. N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide binds with high affinity to TSPO and can be used to visualize changes in TSPO expression and function in various pathological conditions.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the expression of cytokines and chemokines, as well as the activation of immune cells such as microglia and macrophages. It has also been shown to modulate the expression of genes involved in cholesterol metabolism and mitochondrial function. In addition, N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is its high affinity and specificity for TSPO, which allows for the visualization of TSPO expression and function in vivo. It is also relatively easy to synthesize and can be labeled with various radioisotopes for imaging studies. However, one of the limitations of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is its relatively short half-life, which limits its use in longitudinal studies. In addition, N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide can be affected by various factors such as age, gender, and disease status, which can affect its binding affinity and specificity.

Future Directions

There are many future directions for the use of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide in scientific research. One of the main areas of interest is its potential applications in the diagnosis and treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been investigated for its potential applications in cancer imaging and therapy, as well as in the modulation of the immune response in autoimmune diseases. Further studies are needed to elucidate the mechanisms of action of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide and to optimize its use in various scientific research applications.

Scientific Research Applications

N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely used in scientific research as a radiotracer for imaging studies, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It has been shown to bind specifically to TSPO, which is upregulated in various pathological conditions such as neuroinflammation, cancer, and autoimmune diseases. N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been used to investigate the role of TSPO in these conditions and to develop new diagnostic and therapeutic strategies.

properties

IUPAC Name

N'-(2,5-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-9-4-5-11(16)12(7-9)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAVBIZFTJATQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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